molecular formula C18H23N5O5S B2708356 4-(2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide CAS No. 921820-44-2

4-(2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide

Cat. No.: B2708356
CAS No.: 921820-44-2
M. Wt: 421.47
InChI Key: XKNPAILZSBNMLR-UHFFFAOYSA-N
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Description

4-(2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a useful research compound. Its molecular formula is C18H23N5O5S and its molecular weight is 421.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Research on the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, highlighting their potential as anti-inflammatory and analgesic agents, suggests a methodology that could be relevant to exploring the applications of the requested compound (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Activities

  • A study on the antimicrobial and antioxidant activities of new benzamides isolated from endophytic Streptomyces sp. showcases the potential of benzamide derivatives in treating infections and oxidative stress, indicating a possible research direction for the chemical (Yang et al., 2015).

Synthesis Techniques

  • The synthesis and characterization of amino acid ester derivatives using OxymaPure/DIC as a reagent demonstrate advanced synthetic techniques that may be applicable to the compound of interest, offering insights into its potential synthesis and modification (El‐Faham et al., 2013).

Molecular Design and Biological Activities

  • Investigations into the synthesis and biological activities of imidazole derivatives as antiulcer agents provide an example of how related molecular structures are being developed for specific therapeutic purposes, which could inform research on the target compound's applications (Starrett et al., 1989).

Properties

IUPAC Name

4-[[2-[5-(hydroxymethyl)-1-[2-(2-methoxyethylamino)-2-oxoethyl]imidazol-2-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5S/c1-28-7-6-20-15(25)9-23-14(10-24)8-21-18(23)29-11-16(26)22-13-4-2-12(3-5-13)17(19)27/h2-5,8,24H,6-7,9-11H2,1H3,(H2,19,27)(H,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNPAILZSBNMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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